



Application Notes and Protocols: In Vivo Pharmacodynamic Studies of FAK Inhibitors

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Compound of Interest		
Compound Name:	Fak-IN-22	
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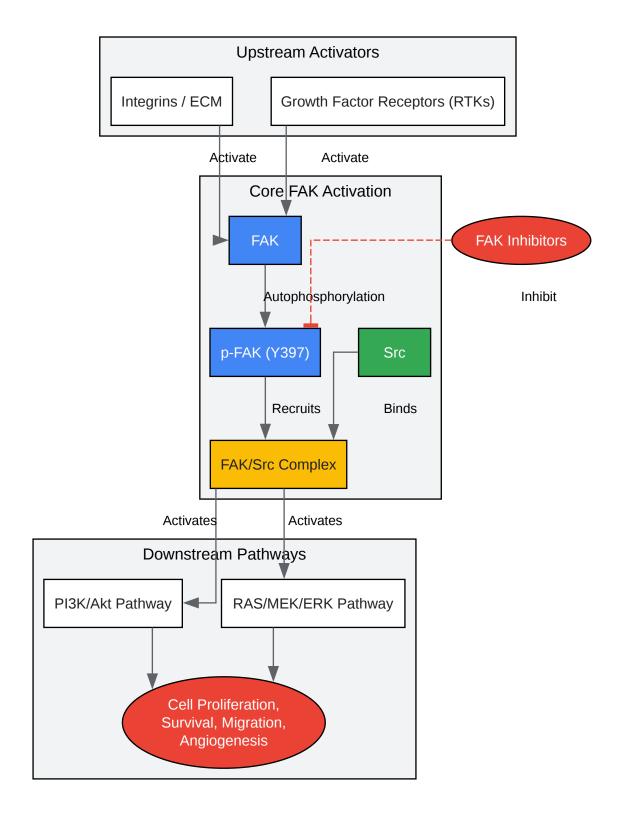
Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors.[1][2] In numerous cancers, FAK is overexpressed and hyperactivated, playing a key role in cell proliferation, survival, migration, and invasion.[1][2][3] Its central role in tumorigenesis and metastasis makes FAK a compelling therapeutic target.[1][3][4] Pharmacodynamic (PD) studies are essential in the development of FAK inhibitors to confirm target engagement and understand the biological effects of the drug in vivo. These studies typically measure the modulation of FAK activity, most commonly by assessing the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Y397).[1][5]

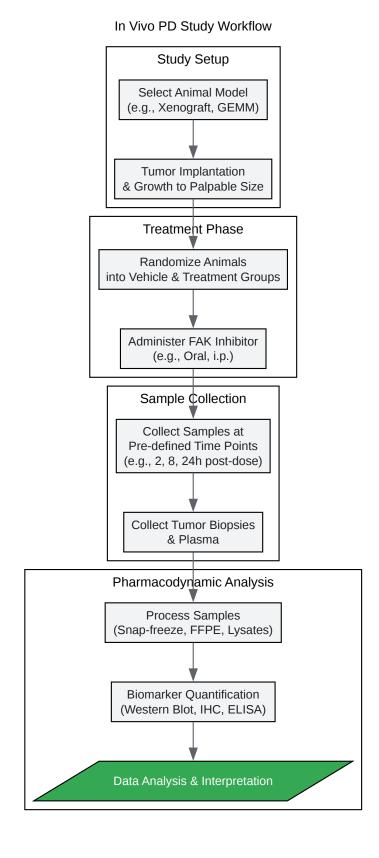
FAK Signaling Pathway Overview

FAK activation is initiated by stimuli such as integrin clustering or growth factor receptor activation.[1][2] This triggers the autophosphorylation of FAK at the Y397 residue, creating a binding site for Src family kinases.[1] The resulting FAK/Src complex phosphorylates downstream substrates, activating multiple signaling cascades, including the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which drive cancer progression.[6][7]









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